

reducing background fluorescence with SYBR Green II

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428

[Get Quote](#)

Technical Support Center: SYBR Green II

Welcome to the technical support center for SYBR Green II. This resource provides troubleshooting guides and frequently asked questions to help you resolve issues related to background fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background fluorescence when using SYBR Green II for RNA gel staining?

While SYBR Green II is designed to have low intrinsic fluorescence, high background can still occur.^{[1][2][3][4]} The most common causes include:

- **Excessive Dye Concentration:** Using a higher concentration of SYBR Green II than recommended can lead to increased unbound dye in the gel, contributing to background fluorescence.
- **Inadequate Staining Time:** While counterintuitive, very long incubation times can sometimes lead to non-specific binding of the dye to the gel matrix.
- **Suboptimal pH of Staining Solution:** The performance of SYBR Green II is pH-sensitive. A pH outside the optimal range of 7.5-8.0 can affect its binding specificity and fluorescence.^{[2][4][5][6]}

- **Gel Composition and Quality:** The type and percentage of agarose or polyacrylamide can influence background levels. Impurities in the gel or buffer can also contribute.
- **Imaging System and Filters:** Using incorrect filters for imaging can result in the detection of non-specific fluorescence. It is not recommended to use filters designed for ethidium bromide.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Q2: Is destaining required for SYBR Green II-stained gels?

Generally, destaining is not necessary for SYBR Green II-stained gels due to the dye's low intrinsic fluorescence when not bound to nucleic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) However, if you are experiencing high background, a brief destaining step in the electrophoresis buffer can sometimes help to reduce it.

Q3: Can I reuse the SYBR Green II staining solution?

Yes, the staining solution can typically be stored in the dark and reused 3-4 times.[\[1\]](#)[\[2\]](#) However, with each use, the dye concentration may decrease, and the potential for contamination increases, which could contribute to background issues. For optimal results, fresh staining solution is recommended, especially when troubleshooting high background.

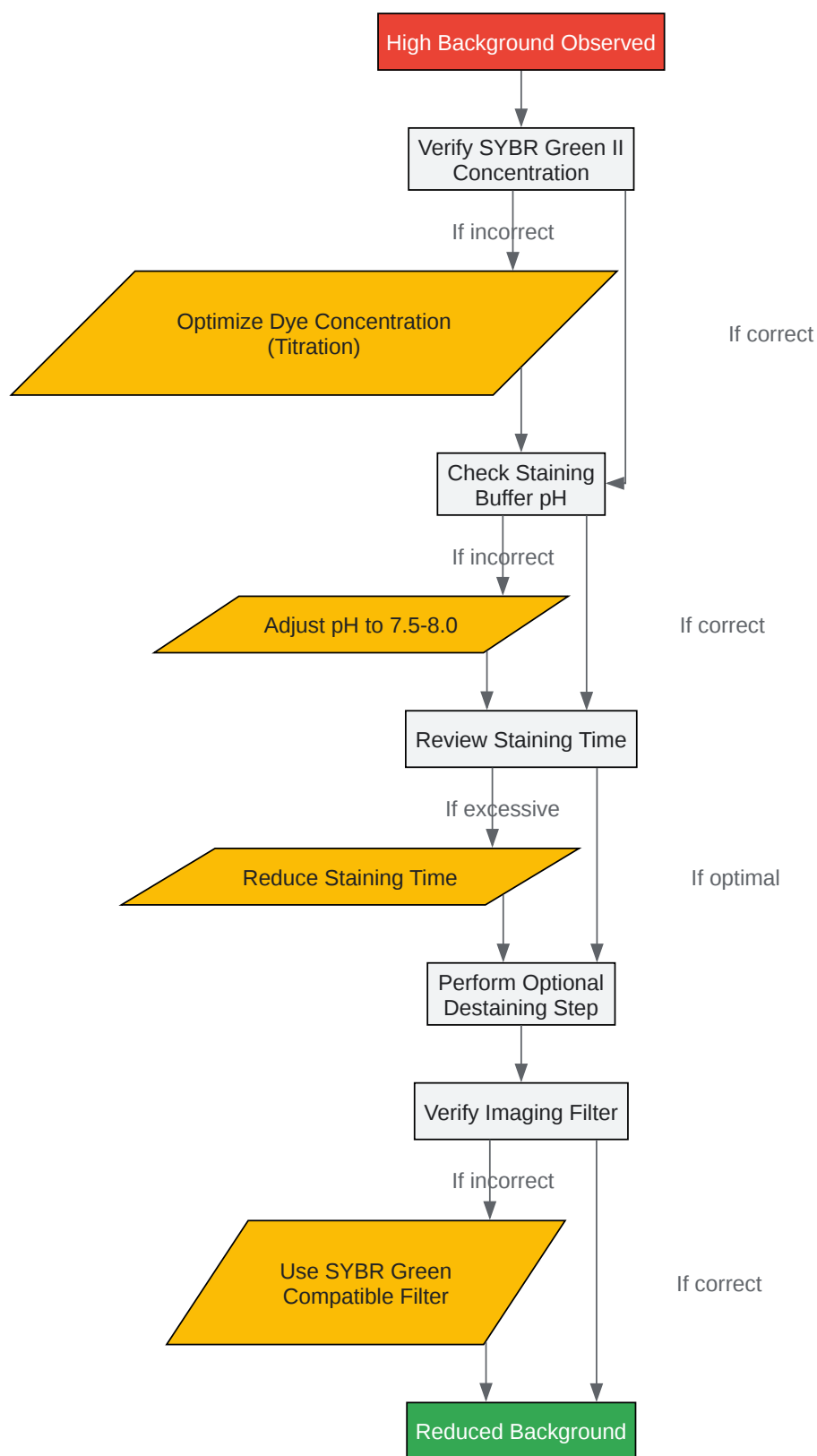
Q4: How does SYBR Green II compare to SYBR Green I in terms of background fluorescence?

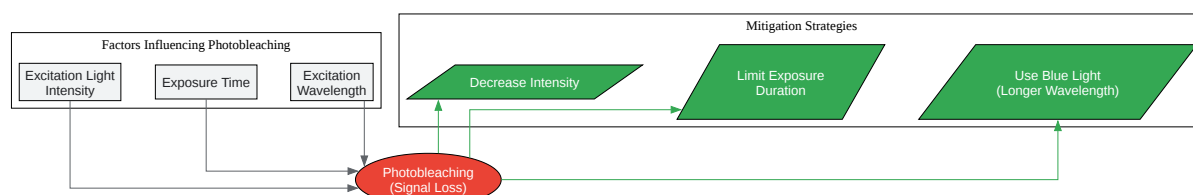
SYBR Green I is primarily used for the quantification of double-stranded DNA in qPCR, while SYBR Green II is optimized for staining RNA and single-stranded DNA in gels.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Both are designed for low background, but their different binding preferences mean they are not interchangeable. Using SYBR Green I for RNA gels may result in suboptimal staining and potentially higher background.

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Gel

High background across the entire gel can obscure faint bands and make quantification difficult. The following workflow can help you diagnose and resolve this issue.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. takara.co.kr [takara.co.kr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. SYBR™ Green II RNA Gel Stain, 10,000X concentrate in DMSO, 500 µL - FAQs [thermofisher.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. bocsci.com [bocsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. SYBR™ Green II RNA Gel Stain, 10,000X concentrate in DMSO, 20 x 50 µL - FAQs [thermofisher.com]
- To cite this document: BenchChem. [reducing background fluorescence with SYBR Green II]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380428#reducing-background-fluorescence-with-sybr-green-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com